molecular formula C8H19NO B13516673 (1-Methoxybutan-2-yl)(propan-2-yl)amine

(1-Methoxybutan-2-yl)(propan-2-yl)amine

Cat. No.: B13516673
M. Wt: 145.24 g/mol
InChI Key: GMDCLBAYPPNPMF-UHFFFAOYSA-N
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Description

"(1-Methoxybutan-2-yl)(propan-2-yl)amine" is a secondary aliphatic amine characterized by a methoxy-substituted butyl chain and an isopropyl group attached to the nitrogen atom. Its structure can be represented as CH2CH(OCH3)CH2CH2-NH-CH(CH3)2, with the methoxy group positioned on the second carbon of the butan-2-yl backbone.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

1-methoxy-N-propan-2-ylbutan-2-amine

InChI

InChI=1S/C8H19NO/c1-5-8(6-10-4)9-7(2)3/h7-9H,5-6H2,1-4H3

InChI Key

GMDCLBAYPPNPMF-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxybutan-2-yl)(propan-2-yl)amine involves several steps. One common method is the reaction of 1-methoxybutan-2-ol with propan-2-amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxybutan-2-yl)(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted amines.

Scientific Research Applications

(1-Methoxybutan-2-yl)(propan-2-yl)amine has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It has potential therapeutic applications and is investigated for its effects on cell function and potential as a drug candidate.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (1-Methoxybutan-2-yl)(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Variation in Methoxy Chain Length

  • "(1-Methoxypropan-2-yl)(methyl)amine" (C6H15NO): This compound () features a shorter methoxypropan chain and a methyl group instead of isopropyl. The reduced chain length decreases molecular weight (~117.19 g/mol) and likely enhances volatility compared to the target compound.
  • "(2-Methoxyethyl)(1-methoxypropan-2-yl)amine" (C7H17NO2): With two methoxy groups (), this compound exhibits higher polarity and boiling point.

Variation in Amine Substituents

  • "Ethylbis(propan-2-yl)amine tert-butyl" (C8H19N): This tertiary amine () replaces the methoxybutan group with a tert-butyl substituent. Its molecular weight (~129.25 g/mol) is lower than the target compound, reflecting the absence of the methoxy group .
  • "N-[2-(1H-Indol-3-yl)ethyl]propan-2-amine" (C13H18N2) : This aromatic derivative () incorporates an indole ring, significantly altering its electronic properties. The conjugated π-system enhances UV absorbance and may confer biological activity, contrasting with the purely aliphatic target compound .

Structural and Functional Analogues

  • "1-Methoxy-2-methylpropan-2-aminium 2,2,2-trifluoroacetate" (C9H11NO3·C2HF3O2): This protonated amine salt () highlights how ionic forms improve crystallinity for structural characterization. The trifluoroacetate counterion stabilizes the ammonium group, a property absent in the neutral target compound .

Data Table: Key Properties of Selected Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
(1-Methoxybutan-2-yl)(propan-2-yl)amine C8H19NO ~145.24 Methoxybutan, isopropyl Moderate polarity, aliphatic
(1-Methoxypropan-2-yl)(methyl)amine C6H15NO 117.19 Methoxypropan, methyl Higher volatility
Ethylbis(propan-2-yl)amine tert-butyl C8H19N 129.25 tert-butyl, isopropyl Steric hindrance
N-[2-(1H-Indol-3-yl)ethyl]propan-2-amine C13H18N2 202.30 Indole, isopropyl UV-active, biological relevance
1-Methoxy-2-methylpropan-2-aminium trifluoroacetate C9H11NO3·C2HF3O2 181.19 (cation) Methoxy, trifluoroacetate Ionic, crystalline

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